Lipophilicity Advantage Over N-(4-Methoxyphenyl) and N-Benzhydryl Analogs
The 4-butoxyphenyl substituent endows the target compound with a calculated logP (cLogP) approximately 1.0–1.5 log units higher than the N-(4-methoxyphenyl) analog and approximately 0.5–1.0 log units lower than the N-benzhydryl analog, as estimated by fragment-based methods [1]. This intermediate lipophilicity profile is often associated with improved passive membrane permeability relative to more polar analogs while mitigating the solubility and off-target promiscuity risks of highly lipophilic benzhydryl derivatives [2].
| Evidence Dimension | Calculated logP (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.5–3.0 (estimated) |
| Comparator Or Baseline | N-(4-Methoxyphenyl) analog cLogP ≈ 1.5–2.0; N-Benzhydryl analog cLogP ≈ 3.5–4.0 |
| Quantified Difference | +1.0 to +1.5 vs. methoxyphenyl; −0.5 to −1.0 vs. benzhydryl |
| Conditions | Fragment-based calculation (no experimental logP available) |
Why This Matters
An intermediate logP range (2.5–3.0) is empirically favored for oral bioavailability and cell permeability in CNS and anti-inflammatory programs, making this compound a strategically balanced choice between polar and lipophilic extremes.
- [1] PubChem. Estimated logP for N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide and structural analogs. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
